N-methyl-N-(t-Boc)-PEG4-acid

PROTAC linker optimization ternary complex stabilization structure-activity relationship

Irreproducible PROTAC degradation often stems from suboptimal linker length and uncontrolled conjugation. N-Methyl-N-(t-Boc)-PEG4-acid (CAS 1260431-01-3) eliminates this variability with an empirically optimized PEG4 spacer (≈14-16 Å) and orthogonal t-Boc/carboxylic acid termini for sequential, high-yield coupling. - Delivers ≥70% amide coupling yields (EDC/HATU) with primary amines, enabling efficient VHL/CRBN ligand conjugation. - The N-methyl secondary amine prevents unwanted side reactions, while the acid-labile t-Boc group ensures clean deprotection with TFA. - 10 mM DMSO solubility and >100-fold aqueous solubility over alkyl linkers guarantee stable stock solutions for screening. - Sourced exclusively at ≥98% purity from multiple validated manufacturers to ensure batch-to-batch consistency.

Molecular Formula C17H33NO8
Molecular Weight 379.4 g/mol
Cat. No. B609604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(t-Boc)-PEG4-acid
SynonymsN-methyl-N-(t-Boc)-PEG4-acid
Molecular FormulaC17H33NO8
Molecular Weight379.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H33NO8/c1-17(2,3)26-16(21)18(4)6-8-23-10-12-25-14-13-24-11-9-22-7-5-15(19)20/h5-14H2,1-4H3,(H,19,20)
InChIKeySZYFMMNWNDIBGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Methyl-N-(t-Boc)-PEG4-acid: Technical Profile and Role as a Heterobifunctional PROTAC Linker


N-Methyl-N-(t-Boc)-PEG4-acid (CAS 1260431-01-3) is a heterobifunctional polyethylene glycol (PEG) derivative containing a terminal carboxylic acid and a tert-butoxycarbonyl (t-Boc) protected secondary N-methylamine separated by a tetra-ethylene glycol (PEG4) spacer [1]. With a molecular weight of approximately 379.45 g/mol and the molecular formula C17H33NO8, this compound is primarily utilized as a non-cleavable linker in the synthesis of proteolysis-targeting chimeras (PROTACs) . The PEG4 spacer enhances aqueous solubility and provides optimal conformational flexibility for ternary complex formation, while the orthogonal t-Boc and carboxylic acid functionalities enable sequential, controlled conjugation to E3 ligase ligands and target protein warheads .

Why N-Methyl-N-(t-Boc)-PEG4-acid Cannot Be Replaced with Generic In-Class PEG Linkers


Generic substitution fails because linker performance in PROTACs is exquisitely sensitive to three interdependent variables: spacer length, terminal functional group identity, and backbone substitution pattern. The PEG4 length in this compound is not arbitrary; it is an empirically validated standard that enforces a near-rigid span essential for productive ubiquitination of targets with buried or sterically congested binding pockets [1]. Replacing the N-methyl secondary amine with a primary amine alters the pKa and hydrogen-bonding character of the deprotected intermediate, potentially shifting the optimal conjugation pH and affecting subsequent coupling efficiency. Furthermore, the t-Boc protecting group provides acid-labile orthogonal protection that is incompatible with alternative protection schemes such as Fmoc, which requires basic deprotection conditions that may hydrolyze sensitive ester or amide bonds elsewhere in the construct . Attempting to substitute with a PEG3 or PEG5 analog changes the end-to-end distance by approximately 3.5 Å per ethylene glycol unit, a dimensional shift that can move the linker outside the narrow conformational window required for ternary complex stabilization [1]. The quantitative evidence below establishes precisely where N-methyl-N-(t-Boc)-PEG4-acid differs from its closest analogs and why these differences matter for reproducible PROTAC development.

Quantitative Differentiation Evidence: N-Methyl-N-(t-Boc)-PEG4-acid Versus Comparator Linkers


PEG4 Spacer Length: Conformational Tuning for Buried Binding Pockets Versus PEG6 and PEG8 Homologs

The four-unit PEG spacer (PEG4) in N-methyl-N-(t-Boc)-PEG4-acid imposes a near-rigid span with a calculated end-to-end distance of approximately 14-16 Å, compared to approximately 21-23 Å for PEG6 and 28-30 Å for PEG8 homologs [1]. This constrained geometry is specifically advantageous for targets with buried or sterically congested pockets where longer linkers permit excessive conformational sampling that reduces the local effective concentration of the ternary complex. Structure-activity relationship studies across multiple PROTAC series demonstrate that progression from PEG4 to PEG8 can enhance ternary complex residence time by up to an order of magnitude for targets requiring longer reach, but simultaneously increases the risk of hook effect at high concentrations and off-target ubiquitination due to promiscuous spatial sampling [1]. The selection of PEG4 length therefore represents a deliberate optimization choice rather than a generic default; for targets where crystallographic inter-pocket distances fall below approximately 3 nm, the shorter PEG4 spacer consistently outperforms longer homologs in achieving maximal degradation (Dmax) without inducing a biphasic dose-response curve [1].

PROTAC linker optimization ternary complex stabilization structure-activity relationship

N-Methyl Secondary Amine Versus Primary Amine Analogs: Differential Conjugation Reactivity and Intermediate Stability

N-methyl-N-(t-Boc)-PEG4-acid contains a t-Boc-protected secondary N-methylamine, whereas analogs such as t-Boc-N-amido-PEG4-acid (CAS 876345-13-0) or Boc-NH-PEG4-acid contain a t-Boc-protected primary amine [1]. Upon acidic deprotection, the target compound yields a secondary N-methylamine (pKa ~10.5-11.0 for the conjugate acid), while primary amine analogs yield a primary amine (pKa ~9.5-10.0 for the conjugate acid) [2]. This pKa difference of approximately 0.5-1.0 units shifts the optimal conjugation pH and influences nucleophilicity in amide bond formation. Additionally, the N-methyl substitution eliminates one hydrogen-bond donor site relative to the primary amine, reducing potential for non-specific hydrogen bonding with polar surfaces and potentially improving membrane permeability of the final PROTAC construct [2]. The t-Boc protecting group on both compound classes is acid-labile, undergoing complete deprotection under conditions such as 20-50% TFA in DCM within 30-60 minutes at room temperature, with a half-life of approximately 5-15 minutes under standard deprotection conditions (25% TFA, 25°C) .

bioconjugation chemistry orthogonal protection amide coupling

Purity and Batch-to-Batch Consistency: 95-98% Versus Lower-Grade Commercial PEG Linkers

Commercial suppliers of N-methyl-N-(t-Boc)-PEG4-acid consistently report purity specifications of 95-98% as determined by HPLC or NMR analysis, with multiple vendors (BroadPharm, CymitQuimica, Creative Biolabs) providing certificates of analysis confirming these purity levels [1]. In contrast, many generic PEG linkers marketed for PROTAC applications are supplied at purities below 90% or without quantitative purity documentation, introducing ambiguity regarding the presence of shorter-chain deletion sequences, oxidation byproducts, or residual protecting group impurities [2]. When linker purity drops below 95%, the effective concentration of active species is reduced, and impurities can compete for conjugation sites or catalyze undesired side reactions. The certainty of high-purity starting material is particularly critical during linker length optimization campaigns, where elongating from PEG4 to PEG6 or inserting modifying groups requires that observed biological differences are attributable to the intended structural change rather than batch-dependent impurity profiles [2]. High-purity PEG4 linkers enable researchers to circumvent this ambiguity by ensuring that each reaction vessel contains the same chemical species [2].

PROTAC library synthesis quality control reproducibility

Heterobifunctional Orthogonal Reactivity: Carboxylic Acid + t-Boc-Protected Amine Versus Homobifunctional or Mono-Functional PEG Linkers

N-methyl-N-(t-Boc)-PEG4-acid provides two orthogonally reactive termini: a terminal carboxylic acid capable of forming stable amide bonds with primary amines in the presence of activators such as EDC/HATU or DCC, and a t-Boc-protected secondary N-methylamine that yields a free secondary amine upon mild acidic deprotection (e.g., 20-50% TFA in DCM) [1]. This heterobifunctional design enables sequential, controlled conjugation—first coupling the carboxylic acid to an amine-containing E3 ligase ligand or target warhead, followed by t-Boc deprotection and subsequent coupling of the liberated secondary amine to a second component. In contrast, homobifunctional PEG linkers (e.g., bis-carboxylic acid PEG4) risk cross-linking and require complex protection/deprotection schemes, while mono-functional PEG linkers (e.g., mPEG4-acid) lack the second attachment site entirely . The orthogonal protection strategy reduces synthetic step count by at least one protection/deprotection cycle compared to using a free amine-containing linker that would require temporary protection during the first coupling step. The carboxylic acid-amine coupling via EDC/NHS proceeds with typical yields of 70-90% under optimized conditions (pH 6.5-7.5 aqueous/organic mixture, 2-24 hours at room temperature) .

orthogonal bioconjugation PROTAC assembly heterobifunctional linker

Solubility Profile: PEG4-Enhanced Aqueous Solubility Versus Alkyl and Shorter PEG Spacers

N-methyl-N-(t-Boc)-PEG4-acid incorporates a tetra-ethylene glycol (PEG4) spacer that significantly increases aqueous solubility compared to alkyl chain linkers of comparable molecular weight or shorter PEG analogs. The compound demonstrates solubility of 10 mM in DMSO, with the hydrophilic PEG backbone enabling aqueous solubility in water or buffer systems that is markedly higher than that of alkyl-based linkers such as C8 or C10 aliphatic chains, which typically exhibit water solubility below 0.1 mM . Compared to PEG2 or PEG3 analogs, the additional ethylene glycol units in PEG4 contribute approximately 44 g/mol per unit and increase the calculated logP by roughly -0.2 to -0.3 per ethylene oxide unit, translating to measurably lower octanol-water partition coefficients and improved aqueous compatibility [1]. This enhanced solubility profile is critical for PROTAC applications, as the PEG spacer increases the final PROTAC's water solubility, which in turn affects cell permeability and can improve oral absorption potential . The ether oxygen atoms in the PEG4 backbone solvate rapidly, minimizing the enthalpic penalty of desolvation during ternary complex formation [1].

aqueous solubility PROTAC formulation linker hydrophilicity

Optimal Application Scenarios for N-Methyl-N-(t-Boc)-PEG4-acid Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Targeting Kinases and Other Proteins with Constrained Binding Pockets

When building focused PROTAC libraries against kinase targets or other proteins where the E3 ligase and target protein binding pockets are separated by less than approximately 3 nm, N-methyl-N-(t-Boc)-PEG4-acid provides the optimal PEG4 spacer length. The near-rigid 14-16 Å span minimizes excessive conformational sampling that can reduce ternary complex effective concentration and induce hook effects, as established by class-level linker optimization studies [1]. The orthogonal t-Boc/carboxylic acid design enables rapid parallel synthesis of diverse PROTAC candidates without intermediate protection steps, accelerating hit identification for targets with sterically congested active sites .

High-Throughput PROTAC Optimization Requiring Batch-to-Batch Reproducibility

For medicinal chemistry teams conducting systematic linker length optimization campaigns (PEG4→PEG6→PEG8), the documented 95-98% purity of N-methyl-N-(t-Boc)-PEG4-acid ensures that observed differences in degradation efficiency (Dmax, DC50) reflect true structure-activity relationships rather than batch-dependent impurity profiles [2]. The availability of multiple commercial sources with consistent purity specifications reduces supply chain risk and enables multi-site collaborative studies where linker quality must be rigorously controlled [2].

Conjugation to Amine-Containing E3 Ligase Ligands Requiring Orthogonal Sequential Assembly

N-methyl-N-(t-Boc)-PEG4-acid is specifically suited for PROTAC assembly workflows where the first coupling partner contains a primary amine (e.g., VHL ligand VH032-amine or CRBN ligand pomalidomide-amine). The terminal carboxylic acid undergoes EDC/HATU-mediated amide bond formation with typical yields of 70-90% under mild aqueous/organic conditions (pH 6.5-7.5), after which the t-Boc group is removed with TFA to liberate the secondary N-methylamine for second-step conjugation [3]. This orthogonal protection strategy eliminates the need for additional amine protection/deprotection steps required when using free amine-containing linkers .

PROTAC Formulations Requiring Enhanced Aqueous Solubility and Reduced Aggregation

The PEG4 spacer in N-methyl-N-(t-Boc)-PEG4-acid imparts >100-fold greater aqueous solubility compared to alkyl linkers of comparable molecular weight . This property is critical when conjugating hydrophobic warheads (e.g., kinase inhibitors, bromodomain ligands) where the linker must shield lipophilic surfaces and maintain the final PROTAC in solution during synthesis, purification, and biological assay preparation. The 10 mM DMSO solubility enables preparation of concentrated stock solutions that remain stable upon dilution into aqueous assay buffers .

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